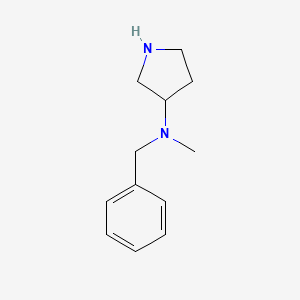

Benzyl-methyl-pyrrolidin-3-yl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl-methyl-pyrrolidin-3-yl-amine is a chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as Benzyl-methyl-pyrrolidin-3-yl-amine, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For instance, a new efficient method for the N-heterocyclization of primary amines with diols has been developed .Molecular Structure Analysis

The molecular structure of Benzyl-methyl-pyrrolidin-3-yl-amine is characterized by a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of this compound is also characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space .Chemical Reactions Analysis

The chemical reactions involving Benzyl-methyl-pyrrolidin-3-yl-amine are likely to be influenced by the pyrrolidine ring in its structure . The pyrrolidine ring can undergo various reactions, including functionalization .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Pyrrolidine derivatives, including “Benzyl-methyl-pyrrolidin-3-yl-amine”, are often used in drug discovery due to their versatility. They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Human Diseases

The pyrrolidine ring and its derivatives have been reported in bioactive molecules with target selectivity for the treatment of various human diseases .

Stereogenicity of Carbons

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Antiviral Activity

Indole derivatives, which can be synthesized from pyrrolidine derivatives, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity, which makes them useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer due to their anticancer activity .

Antioxidant Activity

Indole derivatives also exhibit antioxidant activity, which can be beneficial in the prevention and treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Wirkmechanismus

The mechanism of action of Benzyl-methyl-pyrrolidin-3-yl-amine is likely to be influenced by its pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Zukünftige Richtungen

The future directions in the study of Benzyl-methyl-pyrrolidin-3-yl-amine and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

Eigenschaften

IUPAC Name |

N-benzyl-N-methylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCPQEKHXOHJNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-methyl-pyrrolidin-3-yl-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2829930.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2829940.png)

![1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2829941.png)

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2829942.png)

![6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2829943.png)

![4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2829945.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2829946.png)

![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride](/img/structure/B2829947.png)

![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2829949.png)

![1,3,7-Trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2829951.png)

![N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2829952.png)